5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
The compound 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one belongs to the pyrazolo-pyridine class of heterocyclic molecules. Its core structure comprises a pyrazolo[4,3-c]pyridin-3-one scaffold substituted with a phenyl group at position 2, a 2-methoxyethyl chain at position 5, and a 1,2,3,4-tetrahydroisoquinoline-2-carbonyl moiety at position 5. However, direct pharmacological data for this compound are scarce in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
IUPAC Name |
7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-32-14-13-27-16-21(24(30)28-12-11-18-7-5-6-8-19(18)15-28)23-22(17-27)25(31)29(26-23)20-9-3-2-4-10-20/h2-10,16-17H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIGBEYWSGOMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. One common approach is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . This intermediate is then subjected to further reactions to introduce the pyrazolo[4,3-c]pyridin-3-one moiety and the methoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, TBHP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biological Studies: Researchers investigate its biological activities, such as its effects on various enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Target Compound and Analogs
Research Findings and Trends
- Synthetic Routes: Pyrazolo[4,3-c]pyridine derivatives are often synthesized via Pd-catalyzed C-H arylation or condensation reactions (e.g., highlights reductions of 4-nitropyrazoles to form fluorescent pyrazolo[4,3-c]isoquinolines) .
- Bioactivity: Antimicrobial/Anticancer: Pyrazolo-pyridine hybrids (e.g., pyrido[4,3-c]pyrimidines) show promise in antimicrobial and antitumor assays, likely due to their planar heterocyclic cores intercalating with DNA or inhibiting kinases . Fluorescent Properties: Pyrazolo[4,3-c]isoquinolines (e.g., from ) exhibit strong fluorescence in acidic solvents, suggesting applications in bioimaging or molecular probes .
Biological Activity
The compound 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one belongs to a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound with a focus on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[4,3-c]pyridine core combined with a tetrahydroisoquinoline moiety. This structural diversity is hypothesized to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. For instance, compounds similar in structure to the one have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that derivatives with similar moieties increased caspase activity and promoted cell cycle arrest in breast cancer cells (MCF-7 and MDA-MB-231) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.170 | Induces apoptosis via caspase activation |
| Compound B | MDA-MB-231 | 0.155 | Triggers autophagy and apoptosis |
| Compound C | A549 (Lung) | 0.149 | CDK2 inhibitor |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Similar pyrazolo derivatives have shown promising results as inhibitors for key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR). For example, one study reported that a related compound exhibited an IC50 of 0.199 µM against DHFR, indicating strong potential for therapeutic use in cancer treatment .
Table 2: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | CDK2 | 0.149 |
| Compound B | DHFR | 0.199 |
Case Studies
Several case studies highlight the efficacy of compounds within this chemical family:
- Study on Breast Cancer Cells : A recent investigation into the effects of pyrazolo derivatives on MCF-7 cells revealed that these compounds not only inhibited cell proliferation but also induced significant apoptosis through caspase activation pathways .
- Tetrahydroisoquinoline Derivatives : Research focusing on tetrahydroisoquinoline derivatives demonstrated their antioxidant properties surpassing those of Vitamin C. These compounds were noted for their ability to induce apoptosis in lung and breast cancer cell lines .
Q & A
Q. What are the common synthetic routes for 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization, acylation, and functional group protection/deprotection. A critical intermediate is the pyrazolo[4,3-c]pyridin-3-one core, which can be synthesized via condensation of substituted hydrazines with β-ketoesters or nitriles. The tetrahydroisoquinoline moiety is introduced through a nucleophilic acyl substitution, often using carbonyl chloride derivatives. Key intermediates include:
- 2-Phenylpyrazolo[4,3-c]pyridin-3-one derivatives (prepared via cyclocondensation ).
- 1,2,3,4-Tetrahydroisoquinoline-2-carbonyl chloride (synthesized via Friedel-Crafts acylation ).
Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) significantly influence yield and purity. For reproducibility, maintain strict stoichiometric control and monitor intermediates via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what specific spectral markers should be analyzed?
Methodological Answer: A combination of 1H/13C NMR , FT-IR , and mass spectrometry (MS) is essential:
- 1H NMR : Analyze aromatic proton signals (δ 7.2–8.5 ppm for phenyl groups) and methoxyethyl protons (δ 3.2–3.8 ppm). The pyridinone ring protons appear as distinct singlets (δ 6.5–7.0 ppm) .
- 13C NMR : Identify carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the pyrazolo-pyridinone system .
- FT-IR : Confirm the presence of C=O (1700–1750 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .
For absolute configuration determination, single-crystal X-ray diffraction is recommended, as demonstrated for structurally analogous heterocycles .
Q. What are the recommended protocols for assessing the compound's solubility and stability under various experimental conditions?
Methodological Answer:
- Solubility : Perform gradient solubility tests in solvents (DMSO, ethanol, aqueous buffers) at 25°C and 37°C. Use UV-Vis spectroscopy to quantify solubility limits, referencing calibration curves .
- Stability : Conduct accelerated stability studies under oxidative (H₂O₂), acidic (pH 3), and basic (pH 9) conditions. Monitor degradation via HPLC at 24-hour intervals. For photostability, expose samples to UV light (254 nm) and analyze by MS for photoproducts .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses involving complex heterocyclic systems?
Methodological Answer: Adopt Design of Experiments (DoE) principles to systematically vary parameters (temperature, catalyst loading, solvent ratios). For example:
- Flow chemistry enables precise control of residence time and mixing efficiency, as shown in diazomethane synthesis .
- Copolymerization techniques (e.g., P(CMDA-DMDAAC)s synthesis) demonstrate how monomer feed ratios influence molecular weight and yield .
Use response surface modeling to identify optimal conditions and reduce side reactions. Validate with small-scale trials before scaling up .
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data in structural elucidation?
Methodological Answer:
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms or stereochemistry .
- X-ray crystallography : Resolve discrepancies by determining the crystal structure, as done for imidazo[4,5-b]pyridine derivatives .
- Dynamic NMR : Detect conformational flexibility in solution that may explain deviations from static computational models .
Q. What experimental approaches are critical for investigating the compound's interaction with biological targets, particularly enzyme binding sites?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to immobilized enzymes. Use concentration gradients (1–100 µM) to determine dissociation constants (Kd) .
- Molecular Docking Simulations : Employ AutoDock Vina to predict binding poses, focusing on hydrogen bonds with catalytic residues (e.g., Ser, His in hydrolases) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Validate findings with site-directed mutagenesis of key enzyme residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
